molecular formula C9H9NO4 B3275050 1-(2-Methoxy-5-nitrophenyl)ethanone CAS No. 61941-46-6

1-(2-Methoxy-5-nitrophenyl)ethanone

Cat. No.: B3275050
CAS No.: 61941-46-6
M. Wt: 195.17 g/mol
InChI Key: RKSKSDPCWVAZKN-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)ethanone is an aromatic ketone with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. Its structure features a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 5-position on the benzene ring, with an acetyl (-COCH₃) substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. The nitro and methoxy groups contribute to its electronic and steric properties, influencing reactivity in substitution and coupling reactions .

Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSKSDPCWVAZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that nitrophenyl derivatives exhibit significant antimicrobial properties. The compound 1-(2-Methoxy-5-nitrophenyl)ethanone has been studied for its efficacy against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological evaluation .

Anticancer Properties
There is emerging evidence that compounds containing nitro groups can act as cytotoxic agents against cancer cells. This compound has shown promise in preliminary studies targeting specific cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer proliferation .

Materials Science Applications

Organic Photovoltaics
The incorporation of this compound into organic photovoltaic devices has been explored due to its ability to absorb light effectively and contribute to charge transport. Studies have demonstrated that blending this compound with other organic materials can enhance the efficiency of solar cells by improving light absorption and electron mobility .

Polymer Chemistry
In polymer science, this compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its reactive ketone group allows for copolymerization with various vinyl monomers, leading to materials with enhanced thermal stability and mechanical strength .

Organic Synthesis Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitution and condensation reactions. This property makes it valuable in the development of pharmaceuticals and agrochemicals .

Synthesis of Heterocycles
The compound has been employed in the synthesis of heterocyclic compounds, which are important in medicinal chemistry due to their biological activity. For instance, its reaction with amines can yield substituted heterocycles that possess significant pharmacological properties .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant inhibition against E.coli and S.aureus strains, indicating potential for antibiotic development .
Investigation into Anticancer PropertiesMedicinal ChemistryShowed cytotoxic effects on breast and lung cancer cell lines, suggesting a pathway for new cancer therapies .
Development of Organic PhotovoltaicsMaterials ScienceImproved solar cell efficiency by 15% when incorporated into device architecture .
Synthesis of Functional PolymersPolymer ChemistryResulted in polymers with enhanced mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 1-(2-Methoxy-5-nitrophenyl)ethanone, differing primarily in substituent type, position, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
1-(2-Chloro-5-nitrophenyl)ethanone Cl (2), NO₂ (5) C₈H₆ClNO₃ 205.59 Chlorine replaces methoxy
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone OH (4), OCH₃ (5), NO₂ (2) C₉H₉NO₅ 211.17 Hydroxy at 4, nitro at 2
1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone Cl (4), CH₃ (2), NO₂ (5) C₉H₈ClNO₃ 213.62 Methyl and chloro substituents
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethanone OH (2), CH₃ (3), NO₂ (5) C₉H₉NO₄ 195.17 Hydroxy and methyl substituents
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone F (3), OH (4), NO₂ (5) C₈H₆FNO₄ 199.14 Fluorine introduces electronegativity

Key Observations :

  • Substituent Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic density, affecting reactivity in electrophilic substitution. For example, 1-(2-Chloro-5-nitrophenyl)ethanone is more reactive toward nucleophilic attack than the methoxy analogue .
  • Steric Hindrance: Methyl groups (e.g., in 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone) reduce accessibility to the aromatic ring, influencing reaction rates .
  • Hydroxy vs. Methoxy: Hydroxy groups (e.g., in 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone) enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives .

Physical Properties

Compound Name Melting Point (°C) Solubility Spectral Data (NMR, IR) Reference
This compound Not reported Moderate in DMSO ¹H/¹³C NMR, IR available
1-(2-Chloro-5-nitrophenyl)ethanone 189-190 Soluble in acetone ¹H NMR: δ 8.6 (d, 1H, Ar-H)
1-(2-Hydroxy-5-methoxyphenyl)ethanone 97-98 High in methanol ¹H NMR: δ 6.7 (s, 1H, Ar-H)
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone Not reported Limited in water MS: m/z 199 (M⁺)

Trends :

  • Melting Points: Nitro derivatives (e.g., 1-(2-Chloro-5-nitrophenyl)ethanone) exhibit higher melting points due to stronger intermolecular interactions .
  • Solubility: Hydroxy-containing compounds (e.g., 1-(2-Hydroxy-5-methoxyphenyl)ethanone) show better solubility in polar solvents compared to nitro or chloro analogues .

Biological Activity

Overview

1-(2-Methoxy-5-nitrophenyl)ethanone, with the molecular formula C9H9NO4, is an organic compound notable for its unique structural features, including a methoxy group (-OCH3) and a nitro group (-NO2) on a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the methoxy group can influence the compound's binding affinity to enzymes or receptors, enhancing its biological efficacy.

Biological Activities

  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against cancer cells. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways .
  • Enzyme Inhibition : This compound has been explored for its potential to inhibit specific enzymes involved in disease processes. The presence of the nitro group suggests that it may act as a Michael acceptor, which could facilitate covalent modifications of target proteins, thereby inhibiting their function .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The nitro group is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area .

Case Studies

Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased ROS production and activation of caspase pathways.

Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The findings revealed that this compound effectively reduced HDAC activity, suggesting its potential as an epigenetic modulator in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanoneStructureModerate anticancer activity
1-(2-Hydroxy-5-methoxyphenyl)ethanoneStructureLow enzyme inhibition
2-Methoxy-5-nitroacetophenoneStructureAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.